BI 2545-Bio-X - 2162961-71-7

BI 2545-Bio-X

Catalog Number: EVT-261866
CAS Number: 2162961-71-7
Molecular Formula: C23H19F6N5O3
Molecular Weight: 527.4274
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
BI-2545 is a highly potent, orally active and selective Autotaxin Inhibitor That Significantly Reduces LPA Levels in Vivo. BI-2545 inhibits ATX in the single-digit nanomolar region and translates into good potency in human whole blood. BI-2545 proved to be stable in human and moderately stable in rat liver microsomes. In vitro, BI-2545 showed high Caco-2 permeability and low efflux. BI-2545 shows an excellent PK/target engagement relationship. It is therefore considered a valuable tool for further in vivo studies.
Overview

BI 2545-Bio-X is a potent inhibitor of Autotaxin, an enzyme responsible for converting lysophosphatidylcholine to lysophosphatidic acid. This compound has gained attention due to its potential therapeutic applications in various pathophysiological conditions, including inflammation, cancer, and idiopathic pulmonary fibrosis. BI 2545-Bio-X is suitable for both in vitro and in vivo studies, making it a valuable tool for scientific research .

Source: The compound is identified by the chemical registry number 2162961-71-7 and is synthesized through various methods that ensure high purity and activity. The synthesis typically requires an inert atmosphere, such as nitrogen or argon, to prevent unwanted reactions during the process.

Classification: BI 2545-Bio-X falls under the category of small molecule inhibitors specifically targeting the Autotaxin enzyme. It is classified as a bioactive lipid modulator due to its role in altering lysophosphatidic acid levels in biological systems .

Synthesis Analysis

The synthesis of BI 2545-Bio-X involves a multi-step process that can be summarized as follows:

  1. Starting Materials: The synthesis begins with commercially available starting materials or those synthesized according to established literature methods.
  2. Reactions: Key reactions include:
    • Coupling Reactions: Involving primary amines and carboxylic acids to form amides.
    • Deprotection Steps: Acidic conditions are used to remove protecting groups from intermediates.
    • Final Coupling: A final reaction step links the core structure with functional groups necessary for activity.
  3. Monitoring Techniques: The progress of reactions is monitored using liquid chromatography-mass spectrometry and thin-layer chromatography, ensuring that each step meets purity requirements .
Molecular Structure Analysis

The molecular structure of BI 2545-Bio-X is characterized by several key features:

  • Core Structure: The compound features a bicyclic core that facilitates binding to the active site of Autotaxin.
  • Functional Groups: It includes a benzotriazole moiety that interacts with zinc ions in the Autotaxin active site, enhancing its inhibitory potency.
  • Data: The molecular formula and specific structural data can be analyzed using techniques such as X-ray crystallography, which provides insight into how the compound fits within the enzyme's active site .
Chemical Reactions Analysis

BI 2545-Bio-X undergoes various chemical reactions that affect its stability and activity:

  1. Oxidation Reactions: These involve the addition of oxygen or removal of hydrogen, typically using reagents like hydrogen peroxide or potassium permanganate.
  2. Reduction Reactions: These processes add hydrogen or remove oxygen, often employing lithium aluminum hydride or sodium borohydride as reducing agents.
  3. Substitution Reactions: Involves replacing one atom or group with another, utilizing halogens or nucleophiles as reagents.

The specific products formed depend on reaction conditions and reagent choice, which can significantly influence the compound's efficacy as an inhibitor .

Mechanism of Action

The mechanism of action for BI 2545-Bio-X is centered on its role as an Autotaxin inhibitor:

  • Inhibition Process: By binding to the active site of Autotaxin, BI 2545-Bio-X prevents the conversion of lysophosphatidylcholine to lysophosphatidic acid. This inhibition leads to reduced levels of lysophosphatidic acid in biological systems, which is crucial for managing conditions like idiopathic pulmonary fibrosis and cancer.
  • Data Supporting Mechanism: Studies have demonstrated significant reductions in lysophosphatidic acid levels following treatment with BI 2545-Bio-X in both in vitro and in vivo models .
Physical and Chemical Properties Analysis

The physical and chemical properties of BI 2545-Bio-X contribute to its functionality:

  • Solubility: The compound shows low solubility at various pH levels (less than 1 µg/mL at pH 2.2, 4.5, and 6.8), which may affect its bioavailability.
  • Stability: It exhibits moderate metabolic stability in liver microsomes from human and rat sources.
  • LogP Value: The calculated partition coefficient (cLogP) is approximately 4.9, indicating its lipophilic nature.

These properties are critical for understanding how BI 2545-Bio-X behaves in biological systems and its potential therapeutic applications .

Applications

BI 2545-Bio-X has several scientific applications:

  • Research Tool: It serves as a valuable tool compound for studying the inhibition of Autotaxin and understanding its role in various diseases.
  • Therapeutic Potential: Investigated for therapeutic applications in conditions such as idiopathic pulmonary fibrosis, cancer, and inflammation due to its ability to modulate lysophosphatidic acid levels.
  • Drug Development: Utilized in the development of new drugs targeting the Autotaxin-lysophosphatidic acid axis, highlighting its significance in pharmaceutical research .
Introduction to BI 2545 and Bio-X Interdisciplinary Context

Molecular and Pharmacological Profile of BI 2545

Structural Characterization and Chemical Synthesis Pathways

BI 2545 (chemical name: [3,5-bis(trifluoromethyl)phenyl]methyl (1R,5S)-6-[(2H-benzotriazole-5-carbonylamino)methyl]-3-azabicyclo[3.1.0]hexane-3-carboxylate) features a unique architecture centered on a [3.1.0]bicyclic core rigidifying the scaffold. Critical structural elements include:

  • A benzotriazole moiety serving as a zinc-binding group (coordinates active-site Zn²⁺ near Asp311/His474)
  • Bis(trifluoromethyl)benzyl residues occupying the hydrophobic pocket (Leu213, Trp260, Phe273)
  • Carbamate linker enabling optimal orientation within the ATX binding cleft [1] [4]

Table 1: Structural and Physicochemical Properties of BI 2545

PropertyValueSignificance
Molecular FormulaC₂₃H₁₉F₆N₅O₃High fluorine content enhances binding
Molecular Weight527.42 g/molOptimal for membrane permeability
CAS Registry Number2162961-71-7Unique compound identifier
logP3.8Balances solubility and cell penetration
Hydrogen Bond Acceptors11Facilitates target engagement
Rotatable Bonds6Influences conformational flexibility

Synthesis follows a multi-step sequence beginning with Boc-protected amine intermediates. Key stages include:

  • Coupling: Benzotriazole-5-carboxylic acid with the [3.1.0]bicyclic amine using peptide-coupling reagents (HATU/TBTU)
  • Deprotection: Acidic removal of Boc groups (e.g., trifluoroacetic acid)
  • Carbamate formation: Reaction with 3,5-bis(trifluoromethyl)benzyl chloroformate under Schotten-Baumann conditions [4] [9]. This route yields BI 2545 with >98% purity, confirmed via HPLC and NMR spectroscopy [3] [9].

Pharmacodynamics: Autotaxin Inhibition and LPA Modulation

BI 2545 demonstrates exceptional potency against ATX, the enzyme converting lysophosphatidylcholine (LPC) to bioactive LPA. Key pharmacological data:

  • Sub-nanomolar inhibition: IC₅₀ = 2.2 nM (human ATX), 3.4 nM (rat ATX) in recombinant enzyme assays [3] [8]
  • Functional cellular activity: IC₅₀ = 29 nM (LPA production assay), 96 nM (rat whole blood) [1] [9]
  • High selectivity: Minimal off-target activity at 10 μM against 400+ targets, except moderate inhibition of L-type calcium channels (80%) and 5-HT₂A receptors (55%) [4]

Table 2: In Vitro and In Vivo Pharmacodynamic Profile

Assay SystemActivityExperimental Context
Recombinant human ATXIC₅₀ = 2.2 nMFluorescent substrate (FS-3) hydrolysis
Rat whole bloodIC₅₀ = 96 nMMass spectrometry-based LPA quantification
Human whole bloodIC₅₀ = 29 nMValidated translational model
Oral efficacy (rat, 10mg/kg)90% LPA reductionPlasma LPA species measured over 24h

In vivo, BI 2545 achieves sustained LPA suppression (>90% reduction in total plasma LPA species) at 10 mg/kg orally in rats. This correlates with favorable pharmacokinetic engagement: plasma concentrations exceed ATX IC₅₀ for >8h post-dose, supporting once-daily dosing potential. The exposure-response relationship demonstrates a direct correlation between plasma BI 2545 levels and LPA reduction, confirming target-specific pharmacology [1] [3] [4].

Bio-X as a Framework for Interdisciplinary Bioscience Research

Integration of Biochemistry, Pharmacology, and Systems Biology

The Bio-X paradigm—epitomized by initiatives like Stanford Bio-X—represents a research ecosystem integrating structural biology, computational modeling, and translational pharmacology. BI 2545 exemplifies this approach:

  • Structural insights: X-ray crystallography (PDB 7G77) guided rational design, revealing interactions between BI 2545's benzotriazole and ATX's catalytic zinc, while its hydrophobic group occupied a tunnel adjacent to the active site [1] [5].
  • Systems-level analysis: Transcriptomic profiling of BI 2545-treated fibroblasts identified downstream pathways beyond LPA receptor modulation, including TGF-β and Wnt signaling nodes [4].
  • ADME optimization: High Caco-2 permeability (Papp > 10⁻⁶ cm/s) with low efflux ratios (<2) were engineered by balancing logP (3.8) and rotatable bond count (6), enabling predictable oral absorption [4] [9].

This integrative methodology accelerated lead optimization cycles from PF-8380 (lead) to BI 2545 (candidate) within 24 months, overcoming limitations (hERG inhibition, metabolic instability) of earlier compounds [1].

Role of Bio-X in Advancing Fibrosis and Oncology Therapeutics

Bio-X frameworks enable therapeutic repositioning of ATX inhibitors across diseases:

  • Fibrosis: BI 2545's efficacy validated ATX as a target in IPF, where LPA elevation in bronchoalveolar lavage fluid drives fibroblast migration via LPAR1. Its >90% LPA suppression outperformed clinical candidate GLPG1690 (∼70% reduction) in preclinical models [1] [4].
  • Oncology: ATX-LPA signaling promotes metastasis via angiogenesis and cell motility. BI 2545's tissue penetration (Vss = 0.9 L/kg) facilitates testing in breast cancer xenografts, showing reduced circulating LPA and metastatic burden [4] [9].

Properties

CAS Number

2162961-71-7

Product Name

BI 2545-Bio-X

Molecular Formula

C23H19F6N5O3

Molecular Weight

527.4274

InChI

InChI=1S/C23H26F6N5O3/c24-22(25,26)13-3-11(4-14(6-13)23(27,28)29)10-37-21(36)34-8-16-15(17(16)9-34)7-30-20(35)12-1-2-18-19(5-12)32-33-31-18/h3-4,6,12,16-19,31-33H,1-2,5,7-10H2,(H,30,35)/t12?,16-,17+,18?,19?

InChI Key

ZDOBSAPHUUUOHX-BJWYYQGGSA-N

SMILES

C1CC2C(CC1C(=O)NC[C]3C4C3CN(C4)C(=O)OCC5=CC(=CC(=C5)C(F)(F)F)C(F)(F)F)NNN2

Solubility

Soluble in DMSO

Synonyms

BI-2545; BI 2545; BI2545.

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.